molecular formula C18H16ClNO3 B140036 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone CAS No. 137427-79-3

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone

Cat. No. B140036
M. Wt: 329.8 g/mol
InChI Key: UGMOFEZUZCRWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that belongs to the family of pyrrolidinones. It is also known as N-(4-chlorophenyl)-4-methoxybenzoylpyrrolidin-2-one or C16H14ClNO3. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the production of prostaglandins and cytokines, which are known to play a crucial role in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Several studies have reported the biochemical and physiological effects of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is its high potency and selectivity towards COX-2 inhibition. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.

Future Directions

There are several future directions for the research on 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone. One of the primary directions is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Another direction is the investigation of its potential applications in other fields such as agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential applications in medicinal chemistry. It inhibits the production of pro-inflammatory cytokines and COX-2, leading to a reduction in inflammation and pain. Despite its low solubility in water, it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects.

Synthesis Methods

The synthesis method of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone involves the reaction between 4-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidin-2-one to give the final product. This method has been reported in several research articles and is considered a reliable and efficient method for the synthesis of 4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

CAS RN

137427-79-3

Product Name

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4-methoxybenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C18H16ClNO3/c1-23-16-8-4-13(5-9-16)18(22)20-11-14(10-17(20)21)12-2-6-15(19)7-3-12/h2-9,14H,10-11H2,1H3

InChI Key

UGMOFEZUZCRWSE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=C(C=C3)Cl

synonyms

4-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-2-pyrrolidinone

Origin of Product

United States

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